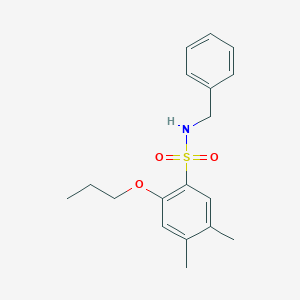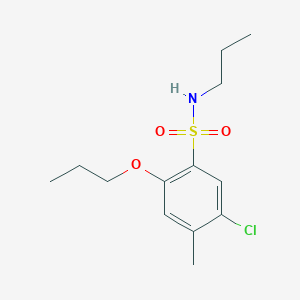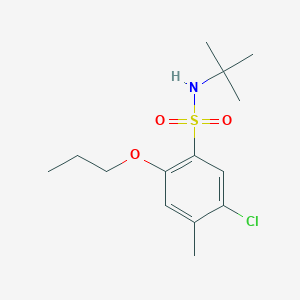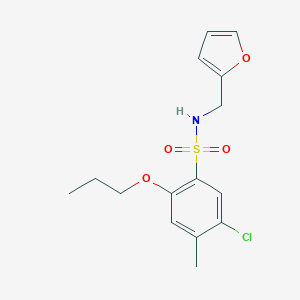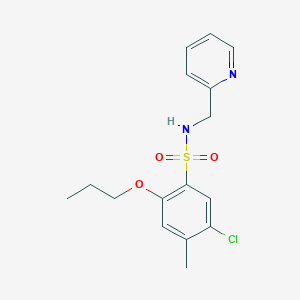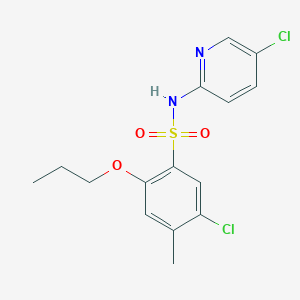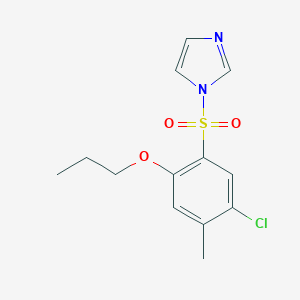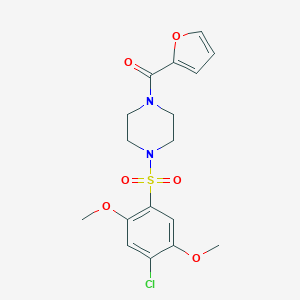
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, also known as CDP-840, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone acts as a selective antagonist of the 5-HT7 receptor, which is a G protein-coupled receptor that is widely expressed in the brain and other tissues. The 5-HT7 receptor is involved in the regulation of various physiological processes, including mood, cognition, and sleep. This compound binds to the 5-HT7 receptor and blocks its activation by serotonin, which leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target tissue and cell type. In the brain, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In addition, this compound has been shown to have anti-inflammatory and antioxidant effects in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for the 5-HT7 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, there are also some limitations to its use, including its limited solubility in aqueous solutions and its potential off-target effects on other receptors.
Direcciones Futuras
There are several future directions for the study of (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, including the development of new drugs targeting the 5-HT7 receptor for the treatment of various neurological and psychiatric disorders, the investigation of its potential use as a cancer therapeutic, and the exploration of its anti-inflammatory and antioxidant effects in various diseases. In addition, further studies are needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of this compound in different tissues and cell types.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in scientific research. Its selective antagonism of the 5-HT7 receptor makes it a promising lead compound for the development of new drugs targeting this receptor for the treatment of various neurological and psychiatric disorders, as well as cancer. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of (4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with piperazine in the presence of a base to yield the intermediate compound, (4-(4-chloro-2,5-dimethoxyphenyl)sulfonyl)piperazine. This intermediate is then reacted with furan-2-carbaldehyde in the presence of a catalyst to yield this compound.
Aplicaciones Científicas De Investigación
(4-((4-Chloro-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has been studied for its potential applications in various scientific research areas, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to act as a selective antagonist of the 5-HT7 receptor, which is involved in the regulation of mood, cognition, and sleep. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In drug development, this compound has been used as a lead compound in the development of new drugs targeting the 5-HT7 receptor.
Propiedades
IUPAC Name |
[4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O6S/c1-24-14-11-16(15(25-2)10-12(14)18)27(22,23)20-7-5-19(6-8-20)17(21)13-4-3-9-26-13/h3-4,9-11H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFFFYIDMVXXQT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B497720.png)

amine](/img/structure/B497723.png)
